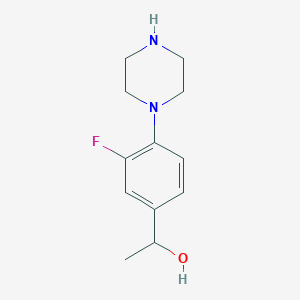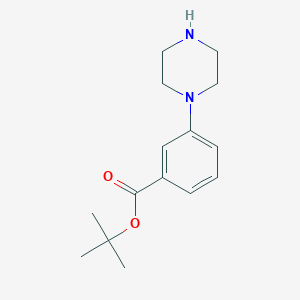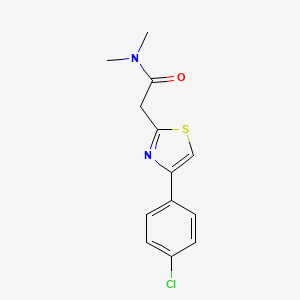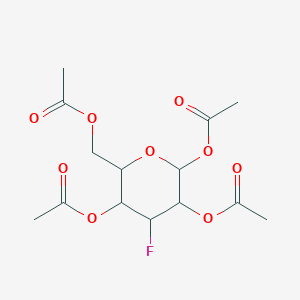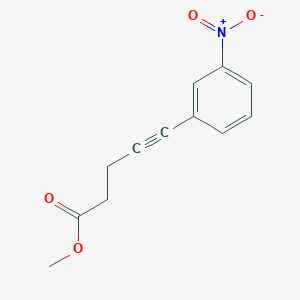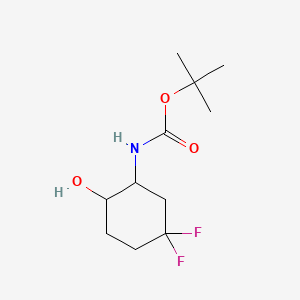
tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C12H21F2NO3 It is known for its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group, as well as a tert-butyl carbamate group
Métodos De Preparación
The synthesis of tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl carbamate in the presence of a fluorinating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the carbamate group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atoms and the hydroxyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate include:
tert-butyl N-(5,5-difluoro-2-oxocyclohexyl)carbamate: Differing by the presence of a ketone group instead of a hydroxyl group.
tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)methylcarbamate: Similar structure but with a methyl group attached to the carbamate.
tert-butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate: Contains a piperidine ring instead of a cyclohexyl ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H19F2NO3 |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
tert-butyl N-(5,5-difluoro-2-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-6-11(12,13)5-4-8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16) |
Clave InChI |
NUBQBGFRZIMILS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CCC1O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


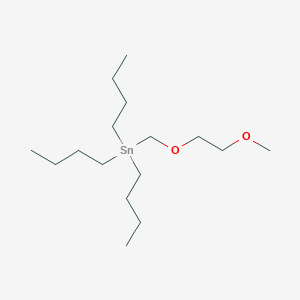
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
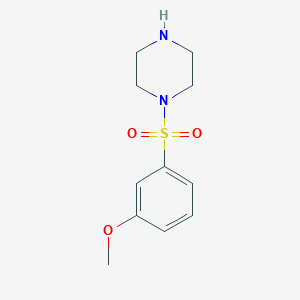
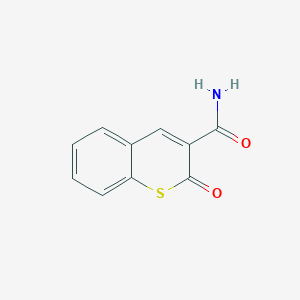
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)


